N-Acetyldopamine dimer-2
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Overview
Description
N-Acetyldopamine dimer-2 is a natural compound derived from the traditional Chinese medicine Isaria cicadae. It has been identified as (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane. This compound exhibits significant antioxidant and anti-inflammatory activities .
Preparation Methods
N-Acetyldopamine dimer-2 can be isolated from the yellow powder form of Periostracum Cicadae. The synthetic route involves the extraction of N-Acetyldopamine dimers from the cicada slough using various solvents and purification techniques
Chemical Reactions Analysis
N-Acetyldopamine dimer-2 undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Acetyldopamine dimer-2 has a wide range of scientific research applications:
Mechanism of Action
N-Acetyldopamine dimer-2 exerts its effects by inhibiting the protein levels of Toll-like receptor 4 (TLR4), nuclear factor kappa-B (NF-κB), NOD-like receptor thermal protein domain associated protein 3 (NLRP3), ASC, and cysteinyl aspartate specific proteinase (Caspase)-1 . This inhibition leads to the suppression of inflammatory signals and proinflammatory cytokines, including nitric oxide (NO), ROS, TNF-α, interleukin-1β (IL-1β), and IL-6 .
Comparison with Similar Compounds
N-Acetyldopamine dimer-2 is unique due to its dual antioxidant and anti-inflammatory properties. Similar compounds include:
N-Acetyldopamine dimers A: These compounds also exhibit anti-inflammatory activities and can be isolated from cicada slough.
N-Acetyldopamine trimers and tetramers: These oligomers have similar antioxidant properties but differ in their molecular structure and complexity.
This compound stands out due to its specific inhibition of multiple inflammatory pathways, making it a promising candidate for therapeutic applications in inflammatory diseases.
Properties
Molecular Formula |
C20H20N2O6 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethenyl]acetamide |
InChI |
InChI=1S/C20H20N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-10,19-20,25-26H,1-2H3,(H,21,23)(H,22,24)/b8-7+/t19-,20+/m1/s1 |
InChI Key |
RCEWLGWTZHROAQ-CLJKYYQGSA-N |
Isomeric SMILES |
CC(=O)N/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC=CC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origin of Product |
United States |
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